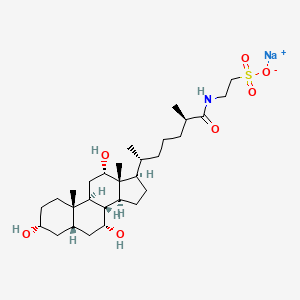
4-Cyclopropylphenylboronic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropylphenylboronic Acid-d4 is a deuterated derivative of 4-Cyclopropylphenylboronic Acid. It is a boronic acid compound with the molecular formula C9H7D4BO2 and a molecular weight of 166.02 g/mol. This compound is often used in organic synthesis and as a reagent in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylphenylboronic Acid-d4 typically involves the deuteration of 4-Cyclopropylphenylboronic Acid. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropylphenylboronic Acid-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or boronic anhydride.
Reduction: The boronic acid group can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds .
Scientific Research Applications
4-Cyclopropylphenylboronic Acid-d4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo due to its stable isotope labeling.
Medicine: It is used in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a standard for environmental pollutant detection.
Mechanism of Action
The mechanism of action of 4-Cyclopropylphenylboronic Acid-d4 involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The deuterium atoms in the compound provide stability and allow for detailed studies of reaction mechanisms and kinetics.
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H11BO2 |
|---|---|
Molecular Weight |
166.02 g/mol |
IUPAC Name |
(4-cyclopropyl-2,3,5,6-tetradeuteriophenyl)boronic acid |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7,11-12H,1-2H2/i3D,4D,5D,6D |
InChI Key |
YNLGFXOBRXSMJZ-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1B(O)O)[2H])[2H])C2CC2)[2H] |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




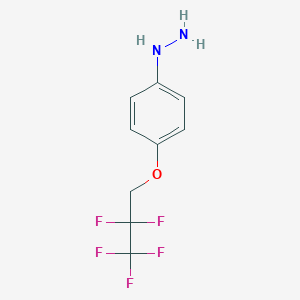
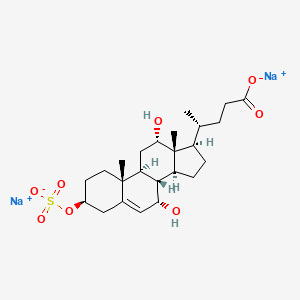
![2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
![2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]](/img/structure/B13433913.png)
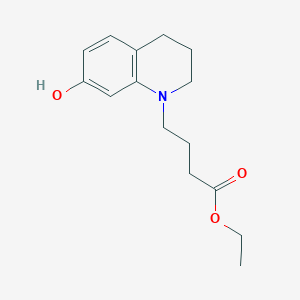

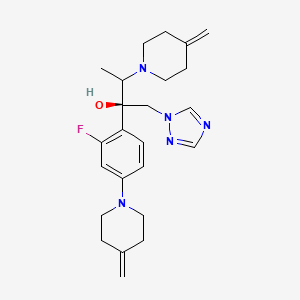
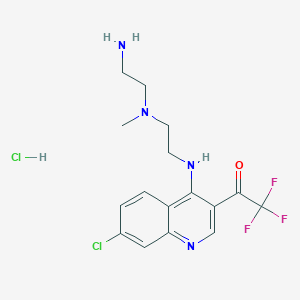
![(2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B13433942.png)


